molecular formula C21H25NO3 B613497 (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate CAS No. 215178-41-9

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate

Cat. No. B613497
CAS RN: 215178-41-9
M. Wt: 339.43
InChI Key: WXMGVJAOLIDKGZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as R-Fluoren-9-ylmethyl-1-hydroxy-4-methylpentan-2-ylcarbamate, is a novel synthetic compound that has been studied for its potential applications in the medical, pharmaceutical, and industrial fields. This compound is a derivative of the fluoren-9-ylmethylcarbamate family and has been found to possess a wide range of properties. The compound has been studied for its potential use in the synthesis of drugs, as an antioxidant, and as a potential therapeutic agent.

Scientific Research Applications

Hydrogel Construction

Fmoc-functionalized amino acids and peptides, including Fmoc-D-leucinol, have been used to construct hydrogels . These hydrogels find a wide range of applications due to their unique properties such as pH-controlled ambidextrous gelation, pH stimulus response, and high thermal stability .

Organogel Formation

Apart from hydrogels, Fmoc-D-leucinol can also form organogels . The self-assembly of Fmoc-D-leucinol in organogels is driven by aromatic π–π stacking and hydrogen bonding interactions .

Dye Removal

Fmoc-D-leucinol has been found to have dye removal properties . This makes it useful in applications related to environmental remediation.

Cell Viability

Fmoc-D-leucinol has been shown to maintain cell viability to the selected cell type . This property is crucial in biomedical applications, particularly in tissue engineering and regenerative medicine.

Drug Carrier

Fmoc-D-leucinol can be used as a drug carrier . Its ability to form hydrogels and organogels can be leveraged to encapsulate drugs and deliver them to specific sites in the body.

Photoaffinity Labeling

Fmoc-D-leucinol can be used for photoaffinity labeling of cellular targets and protein-protein interactions . Upon UV light irradiation, it forms a covalent bond, allowing for the study of molecular interactions within cells.

Synthesis of Oligopeptides

Fmoc-D-leucinol can be used as a reactant to synthesize various oligopeptides . This is particularly useful in the field of peptide synthesis, where it can be used to create a wide range of peptide sequences for research purposes.

Inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Fmoc-D-leucinol and its derivatives have been investigated as inhibitors of AChE and BChE . These enzymes are important targets in the treatment of Alzheimer’s disease and other neurological disorders.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGVJAOLIDKGZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-leucinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.